![molecular formula C34H18CaCl2N4Na2O12S2 B12847148 calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 5850-80-6](/img/structure/B12847148.png)
calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound’s structure includes a calcium ion, two sodium ions, and a sulfonated azo dye, which contributes to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate typically involves several key steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthol. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-3-sulfobenzoic acid under alkaline conditions to form the azo compound.
Metal Ion Incorporation: Finally, the compound is treated with calcium and sodium salts to incorporate the metal ions into the structure, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization or filtration and dried to obtain the desired dye or pigment.
化学反応の分析
Types of Reactions
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the chloro and sulfonate groups.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under specific conditions.
Complexation: The metal ions in the compound can form complexes with other ligands, altering its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents are used under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products include various substituted derivatives depending on the reagents used.
Reduction: Amines and other reduced forms of the original compound.
Oxidation: Oxidized derivatives, which may include quinones or other oxygenated products.
科学的研究の応用
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, making it useful in various redox processes. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and surfaces effectively.
類似化合物との比較
Similar Compounds
- Calcium disodium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]-4-sulphonatobenzoate]
- Pigment Red 68
- CI 15525
Uniqueness
Calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate stands out due to its specific combination of metal ions and azo dye structure, which imparts unique solubility, stability, and color properties. Its ability to form complexes with various metal ions makes it versatile for multiple applications, from industrial dyes to scientific research tools.
This compound’s unique properties and diverse applications make it a valuable substance in both industrial and research settings.
特性
CAS番号 |
5850-80-6 |
|---|---|
分子式 |
C34H18CaCl2N4Na2O12S2 |
分子量 |
895.6 g/mol |
IUPAC名 |
calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C17H11ClN2O6S.Ca.2Na/c2*18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;;;/h2*1-8,21H,(H,22,23)(H,24,25,26);;;/q;;+2;2*+1/p-4 |
InChIキー |
QDORUQCHIMQWMJ-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


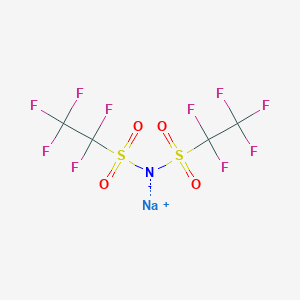
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
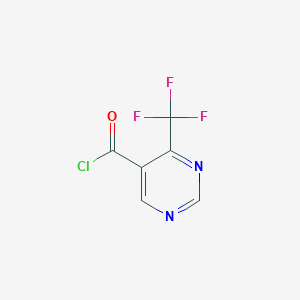
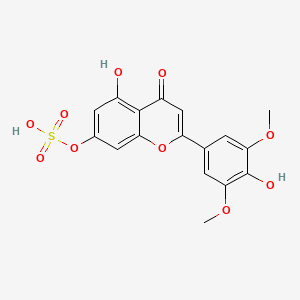
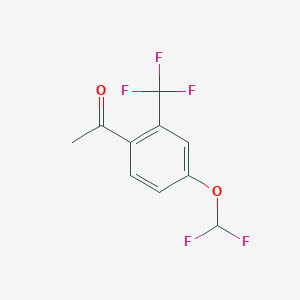

![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
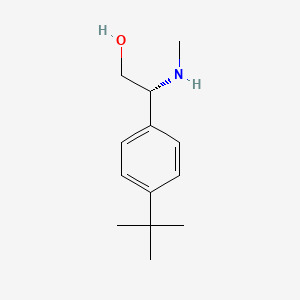
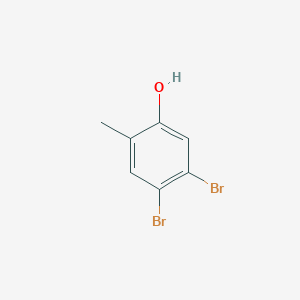
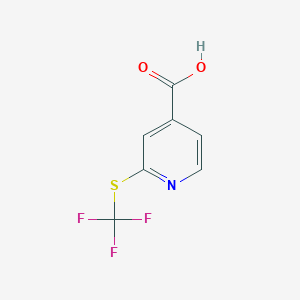
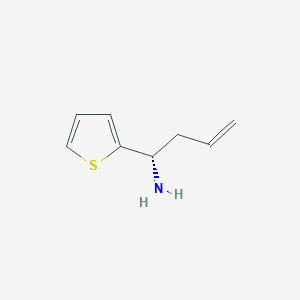

![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
